Cas no 220788-71-6 (Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI))

Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI) structure
220788-71-6 structure
Product Name:Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
CAS番号:220788-71-6
MF:C58H94O28
メガワット:1239.35018205643
CID:1406450
Update Time:2024-03-01

Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI) 化学的及び物理的性質

名前と識別子

    • Beciumecine2
    • 2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
    • 3)-O-b-D-xylopyranosyl-(1&reg
    • 4)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-, O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (2α,3β,6β)- (9CI)
    • (-)-Beciumecine 2
    • Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
    • インチ: 1S/C58H94O28/c1-22-32(66)35(69)38(72)48(79-22)83-43-29(65)19-77-47(41(43)75)82-42-23(2)80-49(40(74)37(42)71)84-44-33(67)28(64)18-78-51(44)86-52(76)57-12-10-53(3,4)14-25(57)24-8-9-31-54(5)15-27(63)46(85-50-39(73)36(70)34(68)30(17-59)81-50)58(20-60,21-61)45(54)26(62)16-56(31,7)55(24,6)11-13-57/h8,22-23,25-51,59-75H,9-21H2,1-7H3/t22-,23-,25-,26+,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,57-/m0/s1
    • InChIKey: CKVFGINJVRRIIH-AEDJIJERSA-N
    • ほほえんだ: [C@H]1(C[C@]2(C)[C@H]3CC=C4[C@@H]5CC(C)(C)CC[C@]5(C(O[C@H]5[C@H](O[C@@H]6O[C@@H](C)[C@H](O[C@H]7[C@H](O)[C@@H](O[C@H]8[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O8)[C@H](O)CO7)[C@@H](O)[C@H]6O)[C@@H](O)[C@@H](O)CO5)=O)CC[C@@]4(C)[C@]3(C)C[C@H]([C@H]2C(CO)(CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)O)O

計算された属性

  • 水素結合ドナー数: 17
  • 水素結合受容体数: 28
  • 重原子数: 86
  • 疎水性パラメータ計算基準値(XlogP): -1.678
推奨される供給者
Shaanxi pure crystal photoelectric technology co. LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
SHOCHEM(SHANGHAI) CO.,lTD
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhengzhou Baoyu Pharmaceutical Co., Ltd.